molecular formula C11H10N4S B2694273 3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 851903-76-9

3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2694273
CAS RN: 851903-76-9
M. Wt: 230.29
InChI Key: BJQUIEWDGZWEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline is a derivative of the 1,2,4-triazolo[4,3-c]quinazoline class of compounds . These compounds have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has been targeted for the treatment of cancer . The triazoloquinazoline derivatives have demonstrated comparable cytotoxic activity to doxorubicin, a reference anticancer drug .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-c]quinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent triazolophthalazine inhibitor of the PCAF bromodomain . This process maintains other essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-c]quinazoline derivatives is unique and plays a significant role in their biological activity . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[4,3-c]quinazoline derivatives are complex and involve multiple steps . The process involves the use of small inhibitor molecules targeting PCAF, which has emerged as a potential therapeutic strategy for the treatment of cancer .

Mechanism of Action

The mechanism of action of these derivatives is suggested to be through PCAF binding . PCAF is a protein that has been targeted for the treatment of cancer, and these compounds have been identified as potential inhibitors .

properties

IUPAC Name

3-ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-16-11-14-13-10-8-5-3-4-6-9(8)12-7-15(10)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQUIEWDGZWEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.